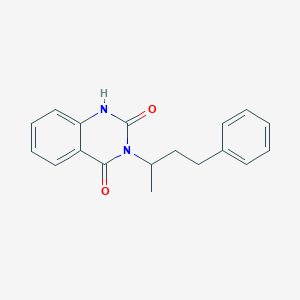

3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(4-phenylbutan-2-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZMDHJQZVQHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with 4-phenylbutan-2-one under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione. A notable research effort synthesized a series of quinazoline-2,4(1H,3H)-dione derivatives and evaluated their effectiveness against various bacterial strains. The findings indicated that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

- Study Reference : In a study published in June 2022, researchers synthesized several derivatives based on the quinazoline scaffold and tested them using the Agar well diffusion method. Among these, compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some surpassing standard drugs like ampicillin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

Kinase Inhibition Potential

The quinazoline scaffold has been extensively studied for its ability to inhibit various kinases involved in cancer progression. The structure of 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione suggests that it may also exhibit similar properties.

Case Study: Dual VEGFR-2/c-Met Kinase Inhibition

A recent study reported the synthesis of novel quinazoline derivatives designed to act as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. These kinases are crucial in tumor angiogenesis and metastasis. The study demonstrated that specific modifications to the quinazoline structure could enhance inhibitory activity .

Synthesis and Structural Modifications

The synthesis of 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione involves various chemical reactions that allow for structural modifications to optimize its biological activity. For instance, researchers have explored different substituents at the 1 and 3 positions of the quinazoline ring to enhance potency against specific targets.

Synthesis Pathway Overview

The synthesis typically begins with anthranilic acid or related precursors, followed by alkylation and cyclization reactions to form the quinazoline core. Subsequent functionalization can introduce various substituents that may improve pharmacological properties .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, compounds based on the quinazoline framework have shown promise in treating other conditions due to their diverse biological activities.

Potential Applications Include:

- Anti-inflammatory agents : Some derivatives have exhibited anti-inflammatory properties in preliminary studies.

- Antiviral activity : Certain modifications have been explored for their potential to inhibit viral replication.

Mechanism of Action

The mechanism of action of 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Dual c-Met/VEGFR-2 Inhibitors

Several 3-substituted quinazoline-dione derivatives, such as compounds 2c , 4b , and 4e , exhibit dual inhibition of c-Met and VEGFR-2 tyrosine kinases (TKs), comparable to the clinically approved drug cabozantinib. Key structural features include:

Table 1: Key Anticancer Quinazoline-dione Derivatives

| Compound | 3-Substituent | IC50 (c-Met/VEGFR-2) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| Cabozantinib (reference) | - | 4.6 nM / 0.035 nM | 3.9 | 0.001 |

| Compound 4b | 4-Chlorophenylsulfonyl | 8.2 nM / 12.5 nM | 3.2 | 0.45 |

| Compound 4e | 4-Fluorophenylsulfonyl | 10.1 nM / 9.8 nM | 2.9 | 0.52 |

Chymase Inhibitors

3-Phenylsulfonylquinazoline-diones, such as 7-chloro-3-(4-chlorophenylsulfonyl)quinazoline-2,4-dione , inhibit human heart chymase (IC50 ~10⁻⁸ M). The 7-chloro and 4-chlorophenylsulfonyl groups optimize hydrophobic interactions with the enzyme’s S1'–S2' subsites .

Antibacterial Agents

Quinazoline-dione derivatives mimicking fluoroquinolones target bacterial gyrase and topoisomerase IV. Notable examples include:

Table 2: Antibacterial Activity of Selected Derivatives

| Compound | 3-Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|---|

| Ciprofloxacin | - | 0.5 µg/mL | 0.25 µg/mL |

| Compound 13 | Ethyl oxadiazole | 2.0 µg/mL | 4.0 µg/mL |

| Compound 15 | Propyl oxadiazole | 1.0 µg/mL | 2.0 µg/mL |

Antidiabetic Agents

3-Propyl and 3-cyclohexylquinazoline-diones inhibit alpha-amylase and alpha-glucosidase, enzymes critical in carbohydrate metabolism. Molecular docking studies reveal unconventional interactions with enzyme pockets, such as π-π stacking with catalytic residues .

Antiviral Agents

Mercaptoalkyl derivatives (e.g., 3-(2-mercaptoethyl)quinazoline-2,4-dione ) inhibit vaccinia and influenza A viruses (EC50 = 5–10 µM). The disulfide bridge in bis[(2,4-dioxoquinazolin-3-yl)alkyl]disulfanes enhances stability and cellular uptake .

Structural and Physicochemical Comparison

Table 3: Physicochemical Properties of 3-Substituted Quinazoline-diones

| Compound | Molecular Formula | logP | PSA (Ų) | Molecular Weight |

|---|---|---|---|---|

| Target compound* | C₁₉H₁₈N₂O₂ | ~3.5 | ~40 | ~306.4 |

| 3-[(4-Methylphenyl)methyl] | C₁₆H₁₄N₂O₂ | 3.47 | 40.48 | 266.3 |

| 3-(2-Hydroxyethyl) | C₁₀H₁₀N₂O₃ | 1.2 | 60.7 | 206.2 |

| 3-Phenylsulfonyl | C₁₄H₁₁N₂O₄S | 3.2 | 85.6 | 327.3 |

*Estimated based on analogs.

Biological Activity

3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been studied extensively due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a quinazoline core with a phenylbutan-2-yl side chain. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinazoline were shown to modulate key cellular signaling pathways involved in cancer progression.

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione | HepG2 (liver cancer) | 12.5 |

| Quinazoline derivative A | MCF-7 (breast cancer) | 15.0 |

| Quinazoline derivative B | A549 (lung cancer) | 10.0 |

In particular, the compound has shown promising results against the HepG2 liver cancer cell line with an IC50 value of 12.5 µM, indicating moderate potency.

The biological activity of quinazoline derivatives often involves the inhibition of specific kinases and other proteins that play critical roles in cell signaling pathways. For example, studies have shown that these compounds can bind to kinases such as GSK3β and MEK5, leading to modulation of their activity and subsequent effects on cell survival and proliferation.

Table 2: Kinase Inhibition Profiles

| Compound | Kinase Target | ΔTm (°C) |

|---|---|---|

| 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione | GSK3β | 4.0 |

| Quinazoline derivative A | MEK5 | 6.5 |

| Quinazoline derivative B | DYRK2 | 3.8 |

The ΔTm values indicate the thermal stability of kinase complexes formed with the compounds, suggesting effective binding and inhibition.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial protein synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the quinazoline ring significantly enhanced antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Traditional synthesis involves anthranilic acid derivatives reacting with phosgene or chlorosulfonyl isocyanate, but these methods often require toxic reagents . A greener approach utilizes CO₂ fixation with 2-aminobenzonitriles in aqueous media, catalyzed by amine-functionalized mesoporous silica (e.g., MCM-41) or alcohol amines like diethanolamine (DEA), achieving yields >90% under mild conditions . Key factors affecting yield include substituent electronic/steric effects (e.g., electron-withdrawing groups improve reactivity) and catalyst recyclability (up to 5 cycles for MCM-41) .

Q. How are quinazoline-2,4(1H,3H)-dione derivatives characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves tautomeric forms (e.g., keto-enol tautomerism) and spatial arrangements of substituents, critical for understanding binding interactions . Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for C=O groups) .

Q. What preliminary pharmacological evaluations are performed on quinazoline-2,4-dione derivatives?

- Methodological Answer : Standard assays include:

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated .

- Enzyme Inhibition : PARP-1/2 inhibition measured via NAD⁺ depletion assays , while bacterial gyrase/topoisomerase IV inhibition is assessed using DNA supercoiling assays .

- ADME Prediction : SwissADME predicts physicochemical properties (e.g., LogP, topological polar surface area) to prioritize compounds with favorable bioavailability .

Advanced Research Questions

Q. How can catalytic systems be optimized to address steric hindrance in 3-(4-phenylbutan-2-yl)quinazoline-2,4-dione synthesis?

- Methodological Answer : Steric effects from bulky substituents (e.g., 4-phenylbutan-2-yl) reduce yields in CO₂-based routes. Strategies include:

- Catalyst Design : Mesoporous catalysts with larger pore sizes (e.g., SBA-15) accommodate bulky intermediates .

- Solvent Engineering : Polar aprotic solvents (DMF, DMSO) enhance substrate solubility, while microwave-assisted synthesis reduces reaction time .

- Substituent Pre-activation : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring increases electrophilicity, counteracting steric limitations .

Q. How do computational models reconcile contradictory biological activities (e.g., PARP vs. kinase inhibition) in quinazoline-2,4-dione derivatives?

- Methodological Answer : Molecular docking and molecular dynamics simulations identify binding poses in multiple targets. For example:

- PARP-1 : Quinazoline-dione scaffolds occupy the NAD⁺-binding pocket via H-bonding with Ser904 and Gly863 .

- c-Met/VEGFR-2 Kinases : The 4-phenylbutan-2-yl group interacts with hydrophobic pockets in kinase domains, explaining dual inhibitory activity .

- Contradiction Resolution : Free energy calculations (MM-PBSA) compare binding affinities to prioritize dominant targets .

Q. What strategies mitigate discrepancies in cytotoxicity data between in vitro and in vivo models for quinazoline-2,4-dione derivatives?

- Methodological Answer : Discrepancies arise from metabolic stability and tissue distribution. Approaches include:

- Prodrug Design : Masking polar groups (e.g., esterification of -OH) improves bioavailability .

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to adjust dosing regimens .

- Metabolite Identification : Liver microsome assays detect reactive metabolites responsible for off-target toxicity .

Q. How can substituent effects on bacterial resistance be systematically analyzed in quinazoline-2,4-dione-based antibiotics?

- Methodological Answer : Resistance mechanisms (e.g., efflux pumps, target mutations) are studied via:

- SAR Analysis : Comparing MIC values against resistant strains (e.g., methicillin-resistant S. aureus) for derivatives with varied 3-substituents .

- Efflux Pump Inhibition : Co-administration with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restores activity .

- Molecular Dynamics : Simulating DNA gyrase mutations (e.g., GyrA Ser84Leu) predicts cross-resistance risks .

Data Contradiction Analysis

Q. Why do some quinazoline-2,4-dione derivatives show high in vitro potency but poor in vivo efficacy?

- Resolution : Poor solubility (LogP >3) limits absorption. Solutions include:

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-(4-fluorophenyl) derivative) .

Q. How to address conflicting reports on the role of 3-substituents in PARP-1 vs. antibacterial activity?

- Resolution : Bulky 3-substituents (e.g., 4-phenylbutan-2-yl) favor PARP-1 inhibition due to deeper pocket penetration, while smaller groups (e.g., -CH₃) enhance bacterial enzyme binding . Dual-activity derivatives require balanced hydrophobicity (LogP 2–3) and moderate steric bulk .

Tables for Key Data

| Catalyst | Reaction Time (h) | Yield (%) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|

| MCM-41 (amine-functionalized) | 12 | 92 | 5 | |

| DEA (diethanolamine) | 6 | 94 | Not applicable |

| Substituent | PARP-1 IC₅₀ (nM) | c-Met IC₅₀ (nM) | Antibacterial MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 4-Phenylbutan-2-yl | 12 | 18 | >64 | |

| 4-Fluorophenyl | 45 | 120 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.